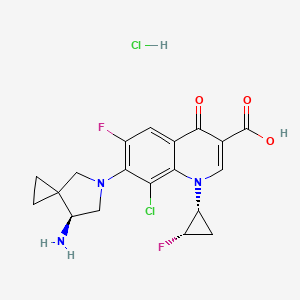

Sitafloxacin (hydrochloride)

Description

Evolution of Quinolone Antibacterial Agents: A Mechanistic Perspective

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. researchgate.netoup.com This first-generation quinolone exhibited modest activity, primarily against Gram-negative bacteria. researchgate.net The core structure of all quinolones consists of a quinoline (B57606) ring fused to a pyridone ring, with a carboxylic acid at position 3 and a keto group at position 4. researchgate.net

A pivotal moment in the evolution of this class was the introduction of a fluorine atom at the C-6 position, giving rise to the "fluoroquinolones." oup.comnih.gov This structural modification significantly enhanced the drug's ability to inhibit DNA gyrase and penetrate bacterial cells. oup.com Norfloxacin (B1679917) was the first of these second-generation fluoroquinolones, demonstrating a broader spectrum of activity. researchgate.netoup.com

Subsequent generations saw further modifications to enhance efficacy and broaden the spectrum of activity. The addition of a piperazine (B1678402) ring at the C7-position improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa. researchgate.net Later-generation fluoroquinolones, such as Sitafloxacin (B179971), incorporated additional features to provide activity against streptococci and anaerobes, and a dual-targeting mechanism of action. researchgate.net

The primary mechanism of action for quinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. ontosight.aipatsnap.com DNA gyrase is crucial for the relaxation of supercoiled DNA, a process necessary for DNA replication and transcription. nih.govnih.gov Topoisomerase IV is responsible for separating newly replicated DNA strands. nih.govnih.gov By binding to the enzyme-DNA complex, fluoroquinolones stabilize this complex, leading to breaks in the bacterial chromosome and ultimately, cell death. researchgate.netnih.gov

Contextualizing Sitafloxacin (hydrochloride) within Contemporary Antimicrobial Development

Sitafloxacin, a fourth-generation fluoroquinolone, is distinguished by its broad spectrum of activity against Gram-positive, Gram-negative, anaerobic, and atypical bacteria. mdpi.comnih.govinfectweb.com Its development is a direct response to the growing threat of antimicrobial resistance. A key feature of Sitafloxacin is its balanced and potent inhibition of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting mechanism is believed to contribute to its enhanced activity and potentially reduce the development of resistance. nih.gov

In the landscape of modern antibiotics, Sitafloxacin is noted for its efficacy against pathogens that are resistant to other fluoroquinolones. nih.govinfectweb.com Research has demonstrated its potent activity against a wide range of clinically important bacteria, including Staphylococcus spp., Streptococcus pneumoniae, Enterococcus spp., Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

The following table provides a comparative overview of the in vitro activity of Sitafloxacin against various bacterial species.

| Bacterial Species | Sitafloxacin MIC₅₀ (μg/mL) | Sitafloxacin MIC₉₀ (μg/mL) | Levofloxacin (B1675101) MIC₅₀ (μg/mL) | Levofloxacin MIC₉₀ (μg/mL) |

| Escherichia coli | 0.1 | 1.56 | 0.78 | ≥ 25 |

| Mycoplasma pneumoniae | N/A | 0.03 | N/A | 1 |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data sourced from a 2017 study by Kawada et al. and another study on atypical bacteria. nih.gov

Significance of Sitafloxacin (hydrochloride) in Overcoming Antimicrobial Resistance Challenges

A primary driver for the development of new antibiotics is the escalating crisis of antimicrobial resistance. Sitafloxacin has shown significant promise in this area, demonstrating activity against a variety of resistant bacterial strains. nih.gov

Sitafloxacin's efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). oup.com Studies have shown it to be active against 51% of MRSA isolates. nih.gov Furthermore, it has demonstrated potent activity against multidrug-resistant Gram-negative bacteria, including extended-spectrum beta-lactamase (ESBL)-producing E. coli and K. pneumoniae, as well as carbapenem-resistant A. baumannii. nih.govnih.gov

The dual-targeting mechanism of Sitafloxacin is a key factor in its ability to combat resistance. nih.gov By effectively inhibiting both DNA gyrase and topoisomerase IV, it is thought that a bacterium would need to acquire mutations in both enzymes to develop high-level resistance, a less frequent occurrence. nih.gov Research has shown that Sitafloxacin remains active against M. genitalium with mutated DNA gyrase and topoisomerase IV, and against levofloxacin-resistant H. pylori and E. coli. nih.govmdpi.com

The following table highlights the activity of Sitafloxacin against specific resistant pathogens.

| Resistant Pathogen | Sitafloxacin Activity | Comparator Activity |

| Methicillin-resistant S. aureus (MRSA) | Active against 51% of isolates nih.gov | Often resistant to older fluoroquinolones |

| ESBL-producing E. coli | Resistant rate of only 5.6% nih.gov | High rates of resistance to other antibiotics |

| Carbapenem-resistant A. baumannii | Significantly lower MIC than ciprofloxacin (B1669076) and levofloxacin nih.gov | High resistance to ciprofloxacin and levofloxacin nih.gov |

| Levofloxacin-resistant H. pylori | Remained susceptible in vitro mdpi.com | Resistant to levofloxacin |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H19Cl2F2N3O3 |

|---|---|

Molecular Weight |

446.3 g/mol |

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13+;/m0./s1 |

InChI Key |

RAVWIGVZRVPBHN-JJZGMWGRSA-N |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.Cl |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl |

Origin of Product |

United States |

Molecular Mechanism of Action of Sitafloxacin Hydrochloride

Inhibition of Bacterial Type II Topoisomerases

The primary targets of sitafloxacin (B179971), like other fluoroquinolones, are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. patsnap.compatsnap.commdpi.com These enzymes are vital for controlling the topological state of DNA, a process essential for DNA replication, transcription, and repair. patsnap.comnih.gov

Targeting Bacterial DNA Gyrase (GyrA and GyrB Subunits)

DNA gyrase, composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome. nih.govpatsnap.com This process is crucial for relieving the torsional stress that arises during DNA replication and transcription. Sitafloxacin effectively inhibits the supercoiling activity of DNA gyrase. nih.gov In Escherichia coli, DNA gyrase is considered a primary target for sitafloxacin. nih.gov

Targeting Bacterial Topoisomerase IV (ParC and ParE Subunits)

Topoisomerase IV, a heterotetramer consisting of two ParC and two ParE subunits, plays a critical role in the decatenation, or unlinking, of newly replicated daughter chromosomes. nih.govpatsnap.com This separation is a prerequisite for the proper segregation of genetic material into daughter cells during cell division. Sitafloxacin potently inhibits the decatenating activity of topoisomerase IV. nih.gov In Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is often the more sensitive target for many quinolones. nih.govoup.com

Dual-Targeting Efficacy and Balanced Inhibition Affinity

A distinguishing feature of sitafloxacin is its balanced and potent inhibitory activity against both DNA gyrase and topoisomerase IV. mdpi.comoup.com This dual-targeting capability is a significant advantage over other fluoroquinolones that may preferentially inhibit one enzyme over the other. mdpi.com For instance, in Streptococcus pneumoniae, the 50% inhibitory concentrations (IC50) of sitafloxacin against DNA gyrase and topoisomerase IV are nearly equal, demonstrating this balanced affinity. oup.com This contrasts with other quinolones like levofloxacin (B1675101), ciprofloxacin (B1669076), sparfloxacin (B39565), and tosufloxacin, which show a much higher inhibitory activity against topoisomerase IV compared to DNA gyrase in the same organism. oup.comnih.gov

This dual action is believed to contribute to a lower incidence of the development of bacterial resistance. oup.comwikipedia.org If a mutation arises in the gene encoding one target enzyme, the potent activity of the drug against the second target can still effectively kill the bacterium.

| Quinolone | Target Preference in S. pneumoniae | IC50 Ratio (DNA gyrase/Topoisomerase IV) |

| Sitafloxacin | Dual | ~1 |

| Levofloxacin | Topoisomerase IV | >3 |

| Ciprofloxacin | Topoisomerase IV | >12 |

| Sparfloxacin | Topoisomerase IV | >3 |

| Tosufloxacin | Topoisomerase IV | >3 |

Table 1: Comparison of the inhibitory activity of different quinolones against DNA gyrase and topoisomerase IV in Streptococcus pneumoniae. Data compiled from a study by Onodera et al. (1999). oup.com

Molecular Interactions within the DNA-Enzyme Cleavage Complex

The bactericidal action of sitafloxacin is not merely due to enzyme inhibition but rather the formation of a stable ternary complex with the DNA and the target topoisomerase. patsnap.commdpi.com

Stabilization of Cleavage Intermediates

Type II topoisomerases function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through the break, and then resealing the break. mdpi.comnih.gov Sitafloxacin and other fluoroquinolones interfere with this process by binding to the enzyme-DNA complex at the point of DNA cleavage. patsnap.commdpi.com This binding stabilizes the "cleavage complex," a transient intermediate where the DNA is broken and covalently attached to the enzyme. mdpi.comnih.gov By preventing the re-ligation of the broken DNA strands, sitafloxacin effectively traps the enzyme on the DNA in a state that is toxic to the cell. patsnap.com

Disruption of DNA Replication and Transcription Processes

The formation of these stabilized cleavage complexes has catastrophic consequences for the bacterial cell. patsnap.commdpi.com The presence of these roadblocks on the bacterial chromosome physically obstructs the progression of replication forks and transcription machinery. mdpi.com This blockage leads to the arrest of DNA replication and transcription, halting essential cellular processes. patsnap.commdpi.com The accumulation of these stalled complexes and the resulting DNA damage are thought to trigger a cascade of events, including the production of reactive oxygen species and ultimately leading to double-strand DNA breaks and bacterial cell death. mdpi.com

| Compound | Organism | Target Enzyme | IC50 (μg/ml) |

| Sitafloxacin | E. coli | DNA gyrase | 0.13 |

| Sitafloxacin | S. aureus | Topoisomerase IV | Not specified, but potent |

| Sitafloxacin | S. pneumoniae | DNA gyrase | Not specified, but potent |

| Sitafloxacin | S. pneumoniae | Topoisomerase IV | Not specified, but potent |

| Sitafloxacin | M. genitalium | DNA gyrase | 3.12 |

| Sitafloxacin | M. genitalium | Topoisomerase IV | 2.98 |

Table 2: Inhibitory concentrations (IC50) of Sitafloxacin against target enzymes in various bacteria. Data from multiple studies. nih.govnih.gov

Induction of DNA Double-Strand Breaks and Cellular Damage Pathways

The stabilization of the cleavage complex by sitafloxacin is a critical event that leads to the accumulation of lethal DNA double-strand breaks. nih.govmdpi.com With the topoisomerase enzymes "frozen" in place after cutting the DNA, the cell's replication and transcription processes are halted, triggering a cascade of damaging cellular events. mdpi.com

The blockage of these essential processes is believed to lead to the generation of reactive oxygen species (ROS), which further contributes to cellular damage. nih.govmdpi.com The accumulation of DNA double-strand breaks, coupled with other metabolic disruptions, overwhelms the bacterial cell's repair capacity, ultimately initiating pathways that result in programmed cell death. nih.govmdpi.com

Comparative Analysis of Topoisomerase Inhibition Selectivity

A key characteristic of an effective and safe antibiotic is its ability to selectively target microbial pathogens with minimal effect on the host. Sitafloxacin exhibits a high degree of selectivity for bacterial topoisomerases over their eukaryotic counterparts.

Specificity for Prokaryotic Versus Eukaryotic Topoisomerases

Research demonstrates that sitafloxacin is significantly more potent against bacterial type II topoisomerases than against the analogous enzyme in humans, topoisomerase II. nih.gov The inhibitory activity of quinolones against eukaryotic topoisomerase II has been linked to potential cytotoxicity. nih.gov However, studies comparing the 50% inhibitory concentrations (IC₅₀) reveal a vast difference in potency. Sitafloxacin shows potent inhibition of bacterial DNA gyrase and topoisomerase IV at low concentrations, while its inhibitory effect on human topoisomerase II is exceptionally low, indicating a wide therapeutic window in this regard. nih.gov One study found the IC₅₀ for human placenta topoisomerase II to be 1,147 µg/ml, a concentration many thousands of times higher than that required to inhibit the bacterial enzymes. nih.gov There is no observed correlation between the inhibitory activities of quinolones against bacterial topoisomerases and human topoisomerase II. nih.gov

Table 1: Comparative Inhibitory Activity (IC₅₀ in µg/mL) of Sitafloxacin against Prokaryotic and Eukaryotic Topoisomerases

| Enzyme | Organism/Source | IC₅₀ (µg/mL) |

| DNA Gyrase | Escherichia coli | 0.28 |

| Topoisomerase IV | Staphylococcus aureus | 0.29 |

| Topoisomerase II | Human Placenta | 1147 |

| Data sourced from a study comparing the in vitro inhibitory effects of sitafloxacin on purified enzymes. nih.gov |

Differential Inhibitory Potency Against Purified Bacterial Enzymes

Within its prokaryotic targets, sitafloxacin is distinguished by its balanced, or "dual," inhibitory activity against both DNA gyrase and topoisomerase IV. nih.govoup.com Many other fluoroquinolones exhibit a preferential targeting of one enzyme over the other. For instance, in Streptococcus pneumoniae, the IC₅₀ values for ciprofloxacin, levofloxacin, and sparfloxacin against DNA gyrase are three to twelve times higher than their IC₅₀s against topoisomerase IV, indicating a strong preference for the latter. nih.govoup.com

In contrast, sitafloxacin inhibits both enzymes with nearly equal and potent affinity. nih.govoup.com The ratio of its IC₅₀ for DNA gyrase to its IC₅₀ for topoisomerase IV is approximately 1. mdpi.comoup.com This dual-targeting mechanism is considered advantageous, as it may lower the probability of bacteria developing resistance through a single-step mutation in either the gyrA or parC gene. nih.gov Sitafloxacin consistently demonstrates the lowest IC₅₀ values against both enzymes when compared to several other quinolones. mdpi.comnih.gov

Table 2: Inhibitory Potency (IC₅₀) of Various Fluoroquinolones against Streptococcus pneumoniae Topoisomerases

| Fluoroquinolone | DNA Gyrase IC₅₀ (µg/mL) | Topoisomerase IV IC₅₀ (µg/mL) | IC₅₀ Ratio (Gyrase/Topo IV) |

| Sitafloxacin | 0.5 | 0.48 | 1.04 |

| Ciprofloxacin | 25 | 2.2 | 11.36 |

| Levofloxacin | 8.2 | 2.9 | 2.83 |

| Sparfloxacin | 3.5 | 0.52 | 6.73 |

| Tosufloxacin | 5.9 | 1.1 | 5.36 |

| Data represents the 50% inhibitory concentrations against purified enzymes from Streptococcus pneumoniae. nih.govoup.com |

Antimicrobial Spectrum and Activity Profile of Sitafloxacin Hydrochloride in Vitro and in Preclinical Models

Broad-Spectrum Activity Against Diverse Bacterial Classes

Sitafloxacin's chemical structure contributes to its enhanced activity against a wide range of bacteria. mdpi.com It exhibits low minimum inhibitory concentrations (MICs) for many bacterial species, indicating its high potency. mdpi.com

Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium)

Sitafloxacin (B179971) shows potent activity against Gram-positive cocci. mdpi.comnih.gov Its efficacy against Staphylococcus aureus, including methicillin-susceptible strains, is comparable or superior to other fluoroquinolones like garenoxacin (B1674628), moxifloxacin (B1663623), and levofloxacin (B1675101). mdpi.com Against Streptococcus pneumoniae, sitafloxacin demonstrates rapid and potent bactericidal activity, which is not significantly affected by single mutations that confer resistance to other quinolones. antibiotics.or.jp It also shows a balanced inhibitory activity against both DNA gyrase and topoisomerase IV in S. pneumoniae, which may contribute to a lower incidence of resistance development. nih.gov While its activity against enterococci is generally lower than against other Gram-positive cocci, sitafloxacin is more active than many other fluoroquinolones against Enterococcus faecalis. nih.govasm.org

Table 1: In Vitro Activity of Sitafloxacin and Comparator Fluoroquinolones against Gram-Positive Pathogens

| Organism | Sitafloxacin MIC₉₀ (µg/mL) | Ciprofloxacin (B1669076) MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) | Moxifloxacin MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus (oxacillin-susceptible) | 0.03 - 0.12 researchgate.net | 0.5 researchgate.net | 0.5 researchgate.net | 0.12 researchgate.net |

| Streptococcus pneumoniae | 0.125 frontiersin.org | 128 (MPC) mdpi.com | 64 (MPC) mdpi.com | 8 (MPC) mdpi.com |

| Enterococcus faecalis | 0.25 researchgate.net | 2 researchgate.net | 2 researchgate.net | 2 researchgate.net |

| Enterococcus faecium (vancomycin-resistant) | 4 nih.gov | >16 nih.gov | >16 nih.gov | >16 nih.gov |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MPC: Mutant Prevention Concentration.

Gram-Negative Bacterial Pathogens (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, Helicobacter pylori)

Sitafloxacin is highly active against a wide range of Gram-negative bacteria. mdpi.comnih.gov It demonstrates potent activity against Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae. nih.gov Notably, sitafloxacin is often more active than ciprofloxacin and levofloxacin against these organisms. nih.govjmatonline.com Its efficacy extends to challenging non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter baumannii. mdpi.comjmatonline.com Studies have shown that the MICs of sitafloxacin against carbapenem-resistant A. baumannii are significantly lower than those of ciprofloxacin and levofloxacin. mdpi.com Furthermore, sitafloxacin exhibits superior bactericidal activity against Helicobacter pylori, including strains with gyrA mutations that confer resistance to other fluoroquinolones. nih.govasm.orgasm.org

Table 2: In Vitro Activity of Sitafloxacin and Comparators against Gram-Negative Pathogens

| Organism | Sitafloxacin MIC₉₀ (µg/mL) | Ciprofloxacin MIC₉₀ (µg/mL) | Levofloxacin MIC₉₀ (µg/mL) |

|---|---|---|---|

| Escherichia coli | 1 nih.gov | 1 nih.gov | 0.5 nih.gov |

| Klebsiella pneumoniae | 0.5 nih.gov | 1 nih.gov | 0.5 nih.gov |

| Pseudomonas aeruginosa | 4 nih.gov | 8 nih.gov | 8 nih.gov |

| Acinetobacter baumannii | 1 nih.gov | 16 nih.gov | 8 nih.gov |

Anaerobic Microorganisms

Sitafloxacin possesses potent activity against a broad spectrum of anaerobic bacteria, which is a significant advantage over some earlier-generation fluoroquinolones. mdpi.comnih.gov Its activity against anaerobes is attributed in part to the chlorine substitution at the 8th carbon of the quinolone ring. mdpi.com It is effective against clinically important anaerobes such as Peptostreptococcus spp., Prevotella spp., Porphyromonas spp., and Fusobacterium spp. nih.gov In a study comparing several fluoroquinolones, sitafloxacin was the most active agent against anaerobes. nih.gov

Atypical Pathogens (e.g., Mycoplasma genitalium, Chlamydia trachomatis)

Sitafloxacin demonstrates excellent in vitro activity against atypical pathogens that are common causes of respiratory and urogenital infections. mdpi.comnih.gov It is highly potent against Mycoplasma genitalium, even in strains that have developed resistance to other fluoroquinolones due to mutations in DNA gyrase and topoisomerase IV. mdpi.com Against Chlamydia trachomatis, sitafloxacin consistently shows very low MIC values, often lower than other fluoroquinolones like tosufloxacin, levofloxacin, and ciprofloxacin. infectweb.comnih.gov Clinical studies have reported a 100% eradication rate for C. trachomatis in men with urethritis treated with sitafloxacin. medicaldialogues.ininfectweb.com

Potency Against Multidrug-Resistant (MDR) Bacterial Strains

A key feature of sitafloxacin is its potent activity against a variety of multidrug-resistant (MDR) bacteria. youtube.com It has shown efficacy against strains resistant to other classes of antibiotics. nih.gov

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Sitafloxacin exhibits significant in vitro activity against Methicillin-Resistant Staphylococcus aureus (MRSA). jmatonline.comnih.gov It is often the most active fluoroquinolone against oxacillin-resistant strains, being more potent than ciprofloxacin and other quinolones. asm.orgresearchgate.net While the MIC₉₀ for MRSA is higher than for methicillin-susceptible strains, a very low percentage of MRSA isolates are resistant to sitafloxacin. asm.orgresearchgate.net In a study of patients with serious MRSA infections where glycopeptide treatment had failed, sitafloxacin showed some clinical efficacy. oup.com

Table 3: In Vitro Activity of Sitafloxacin and Comparators against MRSA

| Drug | MIC₉₀ (µg/mL) |

|---|---|

| Sitafloxacin | 0.25 - 1 researchgate.net |

| Ciprofloxacin | >16 nih.gov |

| Clinafloxacin | 0.5 asm.org |

| Levofloxacin | >16 nih.gov |

Activity Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing Gram-Negative Bacteria

Sitafloxacin has demonstrated significant in vitro activity against extended-spectrum beta-lactamase (ESBL)-producing Gram-negative bacteria, which are a growing concern in both community and healthcare settings. infectweb.com Studies have shown its effectiveness against ESBL-producing Escherichia coli (ESBL-EC), a common cause of urinary tract infections (UTIs). infectweb.com

In a study on ESBL-producing E. coli isolates, sitafloxacin showed a susceptibility rate of 68.26%. jmatonline.com For ciprofloxacin-resistant ESBL-producing E. coli, 64.43% of isolates were susceptible to sitafloxacin. jmatonline.com Another study found the resistance rate of sitafloxacin against ESBL-producing pathogens to be as low as 5.6%. nih.gov This suggests that sitafloxacin could be a promising agent for eradicating ESBL-producing fluoroquinolone-resistant E. coli in the urinary tract. nih.gov The potent activity of sitafloxacin is further highlighted by its ability to eradicate intracellular bacterial communities formed by these resistant strains in uroepithelial cells. nih.gov

Activity Against Carbapenem-Resistant Acinetobacter baumannii

Sitafloxacin has shown promising in vitro activity against carbapenem-resistant Acinetobacter baumannii (CRAB), a pathogen that poses a significant challenge in clinical practice. nih.gov Research indicates that sitafloxacin is more active against A. baumannii isolates, including carbapenem-resistant strains, than other fluoroquinolones like ciprofloxacin and levofloxacin. nih.govnih.gov

In a study of 167 CRAB complex blood isolates, the resistance rate to sitafloxacin was 41.1%, which was significantly lower than the resistance rates to ciprofloxacin (97.9%) and levofloxacin (97.3%). nih.gov The minimum inhibitory concentration (MIC) values for sitafloxacin were also considerably lower than those of ciprofloxacin and levofloxacin. nih.gov Specifically, the MIC50 and MIC90 of sitafloxacin were 2 mg/L and 8 mg/L, respectively, compared to 128 mg/L and >128 mg/L for ciprofloxacin, and 16 mg/L and 64 mg/L for levofloxacin. nih.gov

Another study in Thailand found that against CRAB isolates, the MIC range for sitafloxacin was ≤0.0625–8 µg/mL, with MIC50 and MIC90 values of 1 µg/mL and 2 µg/mL, respectively. mdpi.com Notably, 92.86% of colistin-resistant isolates were susceptible to sitafloxacin. mdpi.com Furthermore, the combination of sitafloxacin with other antibiotics like colistin (B93849) has demonstrated synergistic effects against CRAB in vitro. nih.govmdpi.com

Activity Against Vancomycin-Resistant Enterococci

Sitafloxacin has demonstrated activity against vancomycin-resistant enterococci (VRE), which are challenging to treat Gram-positive pathogens. nih.gov In a study involving nine patients with VRE infections, sitafloxacin treatment resulted in the elimination of VRE in seven of the patients, with five achieving a clinical cure. oup.com

The in vitro activity of sitafloxacin against VRE is notable. For 13 VRE isolates from nine patients, the MIC50 of sitafloxacin was 2 mg/L, with a range of 1–8 mg/L. oup.com It is important to note that the activity of sitafloxacin against enterococci is generally lower than its activity against other Gram-positive cocci. asm.org For vancomycin-resistant Enterococcus faecalis, the MIC50 and MIC90 of sitafloxacin were 0.12 and 2 µg/ml, respectively. nih.gov The MICs for Enterococcus faecium were higher, with an MIC50 of 0.5 µg/ml and an MIC90 of 4 µg/ml. asm.org

Activity Against Quinolone-Resistant Strains of Specific Pathogens

Sitafloxacin has shown notable efficacy against strains of various pathogens that have developed resistance to other quinolone antibiotics.

H. pylori

Sitafloxacin exhibits superior antibacterial activity against Helicobacter pylori compared to levofloxacin and garenoxacin, even in strains with mutations in the gyrA gene, a common mechanism of quinolone resistance. nih.gov In a study of 105 H. pylori isolates, including 44 with gyrA mutations, all were inhibited by sitafloxacin at a concentration of ≤ 0.5 μg/ml. nih.gov The highest MICs for garenoxacin and levofloxacin were 8 and 64 times higher, respectively, than the highest MIC observed for sitafloxacin. nih.gov Another study on 293 H. pylori strains, including levofloxacin-resistant ones, found sitafloxacin to be the most active agent, with an MIC90 of 0.06 μg/ml. nih.gov Sitafloxacin also demonstrated a 0% resistance rate against H. pylori in a Korean study, successfully inhibiting all 14 multidrug-resistant strains tested. mdpi.com

M. genitalium

E. coli

Sitafloxacin has demonstrated potent activity against fluoroquinolone-resistant E. coli. researchgate.net One study highlighted its high activity against levofloxacin-resistant E. coli. nih.gov In a study of ciprofloxacin-resistant E. coli isolates, the MIC50 and MIC90 of sitafloxacin were at least three dilution steps lower than those of ciprofloxacin. nih.gov Furthermore, sitafloxacin is effective in eradicating intracellular bacterial communities of fluoroquinolone-resistant E. coli. nih.gov

Activity Against Mycobacterial Species

Sitafloxacin has shown significant promise in its activity against various mycobacterial species, including the challenging Mycobacterium abscessus and the well-known Mycobacterium tuberculosis.

Mycobacterium abscessus

Sitafloxacin has demonstrated potent in vitro activity against M. abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium. nih.govnih.gov Among nine quinolones tested against 194 clinical M. abscessus isolates, sitafloxacin exhibited the greatest activity, with MIC50 and MIC90 values of 1 mg/L and 2 mg/L, respectively. nih.govnih.govresearchgate.net It also effectively inhibits the growth of M. abscessus within macrophages, which is crucial for treating infections caused by this intracellular pathogen. nih.govfrontiersin.org The drug exerts a bacteriostatic effect on M. abscessus and shows no antagonism when combined with other clinically important anti-M. abscessus antibiotics. nih.govnih.gov

Mycobacterium tuberculosis

Sitafloxacin has potent killing effects against Mycobacterium tuberculosis, including drug-resistant strains, surpassing the activity of other available quinolones like moxifloxacin, levofloxacin, and ciprofloxacin. nih.govasm.org In a study of 83 multidrug-resistant (MDR) M. tuberculosis strains, only 8.43% were resistant to sitafloxacin, compared to 43.37% for moxifloxacin and 42.17% for levofloxacin. microbiologyresearch.org The MIC50 and MIC90 of sitafloxacin against Mtb clinical isolates were 0.0313 µg/ml and 0.125 µg/ml, respectively, which were lower than those of moxifloxacin and levofloxacin. microbiologyresearch.org Importantly, sitafloxacin often remains effective against strains with pre-existing resistance to other fluoroquinolones. microbiologyresearch.org For instance, only 15.22% of isolates with pre-existing fluoroquinolone resistance were also resistant to sitafloxacin. microbiologyresearch.org

Efficacy Against Biofilm Formations in Preclinical Models

Sitafloxacin has demonstrated strong activity against bacterial biofilms, which are notoriously difficult to eradicate and are a major cause of persistent and recurrent infections. mdpi.com Preclinical studies have shown its efficacy against biofilms formed by both Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com

In in vitro models, sitafloxacin led to a 4 log10 reduction in surviving bacteria within S. aureus biofilms, which was 100-fold more effective than gentamicin. mdpi.com It also eliminated P. aeruginosa biofilms in vitro by 7 logs. mdpi.com In a murine implant-related infection model, sitafloxacin reduced the biofilm survival of P. aeruginosa by at least 2 logs. mdpi.com Furthermore, in a murine model of implant-associated osteomyelitis caused by methicillin-resistant S. aureus (MRSA), parenteral sitafloxacin was shown to eradicate staphylococcal abscesses containing biofilms. nih.gov

Quantitative Assessment of Antimicrobial Potency

The antimicrobial potency of sitafloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of sitafloxacin against various bacterial pathogens.

Table 1: Sitafloxacin MICs for ESBL-Producing and Quinolone-Resistant E. coli

| Organism | Resistance Profile | Sitafloxacin MIC Range (µg/mL) | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| E. coli | ESBL-producing | - | - | - |

| E. coli | Ciprofloxacin-resistant | - | ≤0.008 - >16 | 4 |

Table 2: Sitafloxacin MICs for Carbapenem-Resistant Acinetobacter baumannii

| Organism | Resistance Profile | Sitafloxacin MIC Range (µg/mL) | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| A. baumannii | Carbapenem-resistant (CRAB) | ≤0.0625 - 8 | 1 | 2 |

Table 3: Sitafloxacin MICs for Vancomycin-Resistant Enterococci

| Organism | Resistance Profile | Sitafloxacin MIC Range (µg/mL) | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| E. faecalis | Vancomycin-resistant | 0.015 - 4 | 0.12 | 2 |

| E. faecium | Vancomycin-resistant | - | 0.5 | 4 |

Table 4: Sitafloxacin MICs for Quinolone-Resistant H. pylori and M. genitalium

| Organism | Resistance Profile | Sitafloxacin MIC Range (µg/mL) | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| H. pylori | Levofloxacin-resistant | 0.008 - 0.5 | - | - |

| H. pylori | General | - | 0.015 | 0.06 |

Table 5: Sitafloxacin MICs for Mycobacterial Species

| Organism | Resistance Profile | Sitafloxacin MIC Range (µg/mL) | Sitafloxacin MIC₅₀ (µg/mL) | Sitafloxacin MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| M. abscessus | General | 0.25 - 4 | 1 | 2 |

| M. tuberculosis | Multidrug-resistant (MDR) | - | 0.0313 | 0.125 |

| M. tuberculosis | Pre-XDR and XDR | - | - | 0.5 |

Minimal Inhibitory Concentration (MIC) Determinations

Sitafloxacin (hydrochloride) has demonstrated potent in vitro activity against a wide spectrum of clinically relevant pathogens, including Gram-positive, Gram-negative, and atypical bacteria. Minimal Inhibitory Concentration (MIC) studies, which determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, have been extensively conducted to characterize its efficacy.

Against Gram-positive organisms, sitafloxacin shows significant activity. For Staphylococcus aureus, including methicillin-resistant strains (MRSA), MIC90 values (the concentration required to inhibit 90% of isolates) have been reported to be as low as 0.25 mg/L. In a study of clinical isolates from diabetic foot infections, the MIC range for sitafloxacin against S. aureus was ≤0.06–1 mg/L. Another surveillance study reported an MIC90 of 0.12 mg/L for S. aureus. For Streptococcus pneumoniae, including penicillin-resistant strains, sitafloxacin has an MIC90 of 0.25 mg/L. The MIC90 for Streptococcus pyogenes is reported to be 0.12 mg/L.

Sitafloxacin is also highly active against Gram-negative bacteria. Against Haemophilus influenzae, the MIC90 is reported to be ≤0.06 mg/L. For Moraxella catarrhalis, the MIC90 is also low at ≤0.06 mg/L. In the case of Escherichia coli, the MIC90 has been documented at 0.5 mg/L. For Klebsiella pneumoniae, the MIC90 is 0.5 mg/L, and for Enterobacter cloacae, it is 1 mg/L. A study focusing on isolates from diabetic foot infections found the MIC range for E. coli to be ≤0.06–2 mg/L and for K. pneumoniae to be ≤0.06–>32 mg/L.

The activity of sitafloxacin extends to atypical pathogens as well. For Mycoplasma pneumoniae, the MIC was found to be 0.0156 mg/L. Against Chlamydia trachomatis, the MIC is reported as 0.015-0.031 mg/L, and for Mycoplasma genitalium, it is 0.062-0.125 mg/L.

Below is a summary of sitafloxacin MIC values for various bacteria:

| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Staphylococcus aureus | ≤0.06–1 | 0.12 | 0.12-0.25 |

| Streptococcus pneumoniae | ≤0.06 | 0.25 | |

| Streptococcus pyogenes | 0.06 | 0.12 | |

| Haemophilus influenzae | ≤0.06 | ≤0.06 | |

| Moraxella catarrhalis | ≤0.06 | ≤0.06 | |

| Escherichia coli | ≤0.06–2 | 0.06 | 0.5 |

| Klebsiella pneumoniae | ≤0.06–>32 | 0.12 | 0.5 |

| Enterobacter cloacae | 0.25 | 1 | |

| Mycoplasma pneumoniae | 0.0156 | ||

| Chlamydia trachomatis | 0.015-0.031 | ||

| Mycoplasma genitalium | 0.062-0.125 |

Mutant Prevention Concentration (MPC) Studies

The Mutant Prevention Concentration (MPC) is a measure of the antimicrobial concentration required to prevent the growth of the least susceptible single-step mutant subpopulation. It is a useful parameter for predicting the likelihood of resistance development. For sitafloxacin, MPC studies have been conducted to assess its potential to prevent the emergence of resistant mutants.

In a study investigating fluoroquinolone-resistant Streptococcus pneumoniae, the MPC for sitafloxacin was found to be low, suggesting a reduced potential for selecting resistant strains. The study demonstrated that sitafloxacin had a lower MPC compared to other fluoroquinolones against strains with mutations in the quinolone resistance-determining regions (QRDRs) of DNA gyrase and topoisomerase IV.

The ratio of MPC to MIC is an important indicator of the potential for resistance selection. A lower MPC/MIC ratio suggests a lower probability of selecting for resistant mutants during therapy.

Epidemiological Cut-off Values (ECOFFs) for Susceptibility Testing

Epidemiological cut-off values (ECOFFs) are used to differentiate microorganisms without (wild-type) from those with acquired or mutational resistance mechanisms. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established ECOFFs for sitafloxacin against various pathogens.

The EUCAST-defined ECOFF for sitafloxacin against Staphylococcus aureus is 0.25 mg/L. This means that isolates with an MIC greater than 0.25 mg/L are considered to have a resistance mechanism. For Streptococcus pneumoniae, the ECOFF is set at 0.5 mg/L. The ECOFF for Haemophilus influenzae is 0.125 mg/L, and for Moraxella catarrhalis, it is 0.25 mg/L.

These ECOFFs are valuable tools for antimicrobial resistance surveillance and for interpreting MIC data in a clinical context.

| Organism | EUCAST ECOFF (mg/L) |

| Staphylococcus aureus | 0.25 |

| Streptococcus pneumoniae | 0.5 |

| Haemophilus influenzae | 0.125 |

| Moraxella catarrhalis | 0.25 |

Mechanisms of Antimicrobial Resistance to Sitafloxacin Hydrochloride

Target-Mediated Resistance Mechanisms

The principal mechanism by which bacteria develop resistance to sitafloxacin (B179971) is through alterations in the drug's primary targets: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication. nih.gov

Mutations within Quinolone Resistance Determining Regions (QRDRs) of gyrA and parC

The most common form of target-mediated resistance arises from point mutations within specific segments of the genes that encode these enzymes, namely the quinolone resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase subunit A) and parC (encoding topoisomerase IV subunit C) genes. mdpi.complos.org These mutations alter the amino acid sequence of the enzymes, which can reduce the binding affinity of sitafloxacin and other fluoroquinolones, thereby diminishing their inhibitory effect. wikipedia.org

In Gram-negative bacteria, resistance often begins with mutations in the gyrA gene, with further mutations in parC leading to higher levels of resistance. mdpi.complos.org Conversely, in many Gram-positive bacteria, mutations in parC are more frequently the initial step. mdpi.com Sitafloxacin, however, often retains notable activity against isolates that have developed resistance to other fluoroquinolones through these mutations. nih.gov For instance, even in ciprofloxacin-resistant Neisseria gonorrhoeae strains with mutations in both gyrA and parC, sitafloxacin has demonstrated significant in vitro activity. nih.govinfectweb.com

Specific Amino Acid Substitutions and Their Impact on Susceptibility (e.g., D91, N87 in GyrA; S83, D87, M95, G93, D99 in ParC)

Specific amino acid changes at key positions within the QRDRs of GyrA and ParC have a direct and measurable impact on the susceptibility of bacteria to sitafloxacin. While sitafloxacin is often less affected by these mutations than other fluoroquinolones, certain substitutions can lead to a notable increase in the minimum inhibitory concentration (MIC). mdpi.comnih.gov

For example, in Helicobacter pylori, mutations at position Asn87 in GyrA have been shown to increase the MIC of sitafloxacin, although to a lesser extent than for other fluoroquinolones like levofloxacin (B1675101). asm.org Similarly, in Neisseria gonorrhoeae, a Ser91 to Phenylalanine (S91F) mutation in GyrA is associated with higher MICs for all tested fluoroquinolones. asm.org In Mycoplasma genitalium, the S83I substitution in ParC (resulting from a G248T mutation) is linked to treatment failure with both moxifloxacin (B1663623) and sitafloxacin. researchprotocols.org The presence of concurrent gyrA mutations, such as at positions M95 or D99, can further decrease susceptibility, suggesting an additive effect. mdpi.com

The following table details the impact of specific amino acid substitutions on the MIC of sitafloxacin for various bacterial species.

Evolution of Resistance in Response to Monotherapy vs. Combination Therapy

The development of resistance to sitafloxacin can be influenced by the therapeutic strategy employed, specifically whether it is used as a single agent (monotherapy) or in conjunction with other antimicrobials (combination therapy). mdpi.com

Studies on Mycoplasma genitalium provide valuable insights in this area. Sitafloxacin monotherapy has shown high efficacy, particularly in infections without pre-existing gyrA mutations. nih.gov One prospective study on sitafloxacin monotherapy for M. genitalium infections reported a 100% cure rate for strains with wild-type parC and gyrA, and a 92.9% cure rate for those with only parC mutations. mdpi.comnih.gov However, the cure rate dropped significantly to 41.7% for infections with combined parC and gyrA mutations. mdpi.comnih.gov This suggests that while monotherapy can be effective, pre-existing mutations, especially in combination, pose a significant risk for treatment failure. mdpi.com

Combination therapy, for instance with doxycycline (B596269), has been explored to potentially enhance efficacy and prevent the emergence of resistance. nih.govnih.gov In a study of highly resistant M. genitalium, a combination of doxycycline and sitafloxacin cured 11 out of 12 infections that had previously failed other treatments. nih.gov For macrolide-resistant M. genitalium, sequential therapy with doxycycline followed by sitafloxacin has been used. nih.gov Interestingly, in patients who had not previously failed treatment with moxifloxacin, there was no significant difference in cure rates between sitafloxacin monotherapy and combination therapy with doxycycline. nih.gov However, for patients who had already failed moxifloxacin treatment, sequential combination therapy appeared to offer a benefit over monotherapy. nih.gov This indicates that combination therapy might be particularly valuable in treating infections that are already resistant to other fluoroquinolones. nih.govfrontiersin.org

Downregulation of Target Enzyme Expression

A less common, but recognized, mechanism of fluoroquinolone resistance is the downregulation of the expression of the target enzymes, DNA gyrase and topoisomerase IV. mdpi.comnih.gov By producing smaller quantities of these enzymes, the bacterial cell reduces the number of available targets for the antibiotic, which can lead to a decrease in susceptibility. nih.gov This mechanism has been observed to cause low-level quinolone resistance in Staphylococcus aureus through the decreased expression of topoisomerase IV. mdpi.comnih.gov While this mechanism is theoretically applicable to sitafloxacin, specific studies detailing the downregulation of target enzymes as a primary resistance mechanism to sitafloxacin are not as prevalent as those on target-site mutations.

Efflux Pump-Mediated Resistance

Another key strategy employed by bacteria to resist antimicrobials is the active transport of the drug out of the cell, a process mediated by efflux pumps. wikipedia.org

Identification and Characterization of Relevant Efflux Systems

Efflux pumps are protein structures in the bacterial cell membrane that can expel a wide range of substances, including antibiotics like sitafloxacin. nih.gov Overexpression of the genes encoding these pumps can lead to a decreased intracellular concentration of the antibiotic, thus contributing to resistance. nih.gov

Several families of efflux pumps are involved in fluoroquinolone resistance in Gram-negative bacteria, including the Resistance-Nodulation-Division (RND) family and the Major Facilitator Superfamily (MFS). asm.orgbrieflands.com

In Escherichia coli , studies have identified a significant correlation between the overexpression of the mdfA gene, which encodes an MFS efflux pump, and increased MICs of sitafloxacin. nih.govasm.orgresearchgate.net The overexpression of the marA gene, a transcriptional activator that can upregulate the AcrAB-TolC efflux pump (an RND-type pump), has also been linked to resistance to fluoroquinolones, including sitafloxacin. nih.govresearchgate.net Overexpression of the AcrAB-TolC system is a known indicator of multidrug resistance in E. coli. nih.gov

In Streptococcus pneumoniae , while efflux pumps are a known mechanism for fluoroquinolone resistance, sitafloxacin's activity appears to be less affected. mdpi.com One study found that sitafloxacin accumulated at lower levels inside S. pneumoniae compared to other fluoroquinolones, suggesting it might be expelled by efflux systems. mdpi.com However, the use of an efflux pump inhibitor did not alter the intracellular concentration or the MIC of sitafloxacin, indicating that efflux pumps may not be a primary resistance mechanism against it in this particular bacterium. mdpi.com

In Pseudomonas aeruginosa , efflux systems are a major contributor to fluoroquinolone resistance. asm.orgnih.gov While specific studies focusing solely on sitafloxacin and efflux in this organism are limited, the general mechanisms of efflux-mediated resistance in P. aeruginosa are well-documented and likely play a role. asm.org

The following table summarizes some of the efflux pump systems implicated in resistance to sitafloxacin and other fluoroquinolones.

Contribution of Efflux Pumps to Reduced Intracellular Accumulation

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism of resistance is a significant concern for the efficacy of many antimicrobial agents, including fluoroquinolones like sitafloxacin. The overexpression of these pumps can lead to a decrease in the intracellular concentration of the antibiotic, preventing it from reaching its target sites—DNA gyrase and topoisomerase IV—in sufficient concentrations to be effective. oup.comtandfonline.comtandfonline.com

In Gram-negative bacteria, efflux pumps of the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in Escherichia coli and the Mex systems (e.g., MexAB-OprM, MexCD-OprJ, and MexEF-OprN) in Pseudomonas aeruginosa, are major contributors to multidrug resistance. frontiersin.orgnih.gov These pumps can recognize and expel a broad spectrum of antimicrobial compounds. Studies have shown that overexpression of the AcrAB-TolC efflux pump, along with other chromosomally encoded efflux pumps, is a key mechanism of fluoroquinolone resistance in E. coli, even in the absence of target site mutations. frontiersin.org Similarly, in Acinetobacter baumannii, overexpression of AdeABC, AdeIJK, and AdeFGH efflux pumps is associated with fluoroquinolone resistance. frontiersin.org

While efflux pumps are a known mechanism of resistance for many fluoroquinolones, the extent of their impact on sitafloxacin can vary depending on the bacterial species. For instance, in Streptococcus pneumoniae, although sitafloxacin accumulated the least compared to other fluoroquinolones, suggesting it might be expelled by efflux systems, inhibition of these pumps did not alter the intracellular concentration or the minimum inhibitory concentration (MIC) of sitafloxacin. nih.govresearchgate.net This suggests that in S. pneumoniae, efflux pumps may not be the primary mechanism of resistance to sitafloxacin. nih.govresearchgate.net However, in other pathogens, the contribution of efflux pumps to reduced sitafloxacin susceptibility is more pronounced. ontosight.ai

Preclinical Studies on the Efficacy of Efflux Pump Inhibitors as Adjuvants

The rise of efflux-mediated antimicrobial resistance has spurred research into efflux pump inhibitors (EPIs) as a potential strategy to restore the activity of existing antibiotics. nih.gov EPIs are compounds that can block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic and enhancing its efficacy. nih.gov Several preclinical studies have investigated the potential of EPIs as adjuvants for sitafloxacin.

One of the most well-studied EPIs is Phe-Arg-β-naphthylamide (PAβN), also known as MC-207,110. nih.govnih.gov PAβN has been shown to inhibit RND-type efflux pumps in Gram-negative bacteria and potentiate the activity of various antibiotics, including fluoroquinolones. nih.govnih.gov Studies have demonstrated that PAβN can enhance the activity of levofloxacin, a related fluoroquinolone, against P. aeruginosa strains overexpressing Mex series efflux pumps. nih.gov While specific data on the combination of sitafloxacin and PAβN is limited, the broad-spectrum inhibitory activity of PAβN suggests potential for synergy. nih.gov

Other compounds, including natural products and synthetic molecules, have also been explored as EPIs. Phenolic diterpenes from rosemary, for example, have been reported to have EPI activity. nih.gov Quinoline (B57606) derivatives have been shown to restore the activity of norfloxacin (B1679917) against Enterobacter aerogenes by competitively inhibiting the AcrAB-TolC efflux pump. nih.govnih.gov The combination of sitafloxacin with the β-lactamase inhibitor sulbactam (B1307) has also shown synergistic effects against extensively drug-resistant Acinetobacter baumannii. spandidos-publications.com While not a direct efflux pump inhibitor, sulbactam's mechanism of enhancing sitafloxacin's activity may involve complex interactions with the bacterial cell envelope. spandidos-publications.com

| Efflux Pump Inhibitor (EPI) / Adjuvant | Target Organism | Efflux Pump System (if specified) | Observed Effect with Fluoroquinolone |

| Phe-Arg-β-naphthylamide (PAβN) | Pseudomonas aeruginosa | MexAB-OprM, MexCD-OprJ, MexEF-OprN | Potentiates activity of levofloxacin. nih.gov |

| Quinoline derivatives | Enterobacter aerogenes | AcrAB-TolC | Restore activity of norfloxacin. nih.govnih.gov |

| Sulbactam | Acinetobacter baumannii | Not specified | Synergistic effect with sitafloxacin. spandidos-publications.com |

| Essential Oils (e.g., from Origanum vulgare) | Staphylococcus aureus | TetK | Enhances activity of tetracycline (B611298) (demonstrates principle). mdpi.com |

Cross-Resistance and Co-Resistance Patterns

Shared Resistance Mechanisms with Other Fluoroquinolones

Cross-resistance between sitafloxacin and other fluoroquinolones is a significant clinical concern and is primarily driven by shared mechanisms of resistance. The most common of these are mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). frontiersin.orgnih.gov These enzymes are the primary targets of all fluoroquinolones. ontosight.ai

A single mutation in the primary target enzyme can lead to low-level resistance, while mutations in both target enzymes often result in high-level resistance to multiple fluoroquinolones. nih.gov For example, sitafloxacin has been reported to have reduced activity against ciprofloxacin-resistant strains, indicating a shared resistance mechanism. mdpi.com In Mycobacterium tuberculosis, a cross-resistance rate of 40.6% was observed between sitafloxacin and moxifloxacin in clinical isolates. mdpi.com

However, the degree of cross-resistance can be influenced by the specific mutations present. Sitafloxacin has demonstrated a higher potency and a balanced inhibition of both DNA gyrase and topoisomerase IV compared to some other fluoroquinolones like ciprofloxacin (B1669076). mdpi.com This may allow it to retain activity against strains with certain mutations that confer resistance to other fluoroquinolones. nih.govmdpi.com For instance, sitafloxacin has shown activity against levofloxacin-resistant E. coli and Helicobacter pylori. nih.govmdpi.com Similarly, it was more effective against gyrA mutants of M. tuberculosis compared to moxifloxacin, levofloxacin, and ciprofloxacin in vitro. mdpi.com

| Organism | Resistance Mechanism | Sitafloxacin Activity | Comparison with Other Fluoroquinolones |

| Escherichia coli | Levofloxacin-resistant | High activity. nih.govmdpi.com | More effective than levofloxacin. nih.govmdpi.com |

| Helicobacter pylori | Levofloxacin-resistant | Susceptible in vitro. nih.govmdpi.com | More effective than levofloxacin. nih.govmdpi.com |

| Mycobacterium tuberculosis | gyrA mutants | More effective. mdpi.com | More effective than moxifloxacin, levofloxacin, and ciprofloxacin. mdpi.com |

| Mycoplasma genitalium | Mutated DNA gyrase and topoisomerase IV | Remains active. nih.govmdpi.com | Retains activity where others may fail. nih.govmdpi.com |

| Staphylococcus aureus | Ciprofloxacin-resistant | Reduced activity. mdpi.com | Demonstrates cross-resistance. mdpi.com |

Activity Against Strains Resistant to Other Antibiotic Classes

A key advantage of sitafloxacin is its demonstrated in vitro activity against bacterial strains that are resistant to other classes of antibiotics. This makes it a valuable option for treating infections caused by multidrug-resistant (MDR) organisms. oup.com The mechanisms of resistance to other antibiotic classes, such as β-lactams, aminoglycosides, and macrolides, are generally distinct from those affecting fluoroquinolones. mdpi.com

Sitafloxacin has shown potent activity against a range of MDR pathogens. For example, it has been effective against carbapenem-resistant E. coli and P. aeruginosa, as well as vancomycin-resistant Enterococcus faecium (VRE). mdpi.comoup.comnih.gov In a study on MDR M. tuberculosis, sitafloxacin demonstrated potent in vitro activity against all types of resistant strains, including MDR, pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) isolates. nih.govnih.gov It showed superior in vitro activity compared to other later-generation fluoroquinolones like moxifloxacin and gatifloxacin (B573) against these resistant strains. nih.gov

Furthermore, sitafloxacin has exhibited good in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). taylorandfrancis.com Its MIC90 values against MRSA, while higher than against methicillin-susceptible S. aureus (MSSA), are still within a range that suggests potential clinical utility. taylorandfrancis.com The ability of sitafloxacin to overcome resistance to other antibiotic classes highlights its importance in the current era of increasing antimicrobial resistance. oup.com

Chemical Synthesis and Derivatization Research of Sitafloxacin Hydrochloride

Synthetic Pathways and Methodologies

The synthesis of Sitafloxacin (B179971), a fourth-generation fluoroquinolone, involves intricate chemical strategies designed to construct its complex molecular architecture, which includes a quinolone core, a unique cis-fluorocyclopropylamine side chain, and an amino-azaspiro nih.govresearchgate.netheptane moiety. acs.orgnih.gov Research in this area focuses on developing efficient, scalable, and stereoselective synthetic routes.

Several synthetic pathways for Sitafloxacin have been developed, often starting from substituted benzoylacetates or benzoic acids. google.comgoogle.com One established protocol begins with ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate as the starting material. asianpubs.orgasianpubs.orgingentaconnect.com This precursor undergoes a series of reactions, including condensation with triethyl orthoformate, followed by reaction with (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate. asianpubs.orgingentaconnect.com A subsequent cyclization reaction, hydrolysis of the ester, and condensation with the (S)-7-amino-5-azaspiro nih.govresearchgate.netheptane side chain lead to the final product. asianpubs.orgasianpubs.org

Another patented method utilizes 2,4,5-trifluoro-3-chloro-benzoic acid as the initial precursor. google.com This route involves the conversion of the benzoic acid to its corresponding benzoyl chloride, followed by a series of acylation, esterification, substitution, and cyclization steps to build the core quinolone structure before the addition of the side chains. google.com These multi-step syntheses aim to provide practical and cost-effective production methods suitable for industrial-scale manufacturing. google.comgoogle.com

This novel route starts from commercially available materials, namely fluoromethylphenylsulfone and chiral glycidyl (B131873) derivatives. nih.govacs.orgacs.org The strategy involves a concise six-step reaction sequence that avoids the use of noble metal catalysts or chiral separation reagents, which can be costly and difficult to remove. acs.org The key steps involve the nucleophilic fluoroalkylation of an epoxide to construct the chiral cyclopropane (B1198618) skeleton. acs.org This method provides an efficient pathway to (S,S)-cis-2-fluorocyclopropanecarboxylic acid, which can then be converted to the required (1R,2S)-cis-2-fluorocyclopropylamine intermediate. acs.org

Optimizing reaction conditions is essential for maximizing the yield and purity of Sitafloxacin and its intermediates, thereby ensuring the economic viability and safety of the manufacturing process. google.comgoogle.com Research has focused on improving upon earlier synthetic methods that employed harsh or hazardous reagents. For instance, early cyclization steps to form the quinolone ring used sodium hydride (NaH) in dioxane, a process that requires strict control of moisture and temperature due to the reagent's instability and the toxicity of the solvent. google.com

| Synthetic Route Summary | Starting Precursor | Key Intermediate | Overall Yield | Source(s) |

| Route A | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | (1R,2S)-(-)-cis-1,2-fluorine cyclopropane amino-p-toluene sulfonic acid salt | 52-65% | asianpubs.orgasianpubs.orgingentaconnect.com |

| Route B | 2,4,5-trifluoro-3-chloro-benzoic acid | 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | High | google.comgoogle.com |

| Asymmetric Intermediate Synthesis | Fluoromethylphenylsulfone and chiral glycidyl derivatives | cis-2-fluorocyclopropanecarboxylic acid | 45% | nih.govacs.orgacs.org |

Intermediate Compound Synthesis and Characterization

The multi-step synthesis of Sitafloxacin involves the formation and isolation of several key intermediate compounds. The correct synthesis and thorough characterization of these intermediates are paramount to ensuring the final product's identity, purity, and quality.

The synthesis of Sitafloxacin involves a variety of fundamental organic reactions. A key transformation is the construction of the quinolone ring system. This is typically achieved through a sequence starting with the condensation of a β-ketoester, such as ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, with an amine, in this case, (1R,2S)-2-fluorocyclopropylamine. asianpubs.org This is followed by a thermal or base-catalyzed intramolecular cyclization (Gould-Jacobs reaction) to form the 4-hydroxyquinoline (B1666331) system, which exists in tautomeric equilibrium with the 4-quinolone form. google.comasianpubs.org

Another critical step is the nucleophilic aromatic substitution (SNAr) reaction to introduce the C-7 side chain. The fluorine atom at the C-7 position of the quinolone core is activated towards substitution by the electron-withdrawing carbonyl and carboxyl groups. This allows for its displacement by the secondary amine of the (S)-7-amino-5-azaspiro nih.govresearchgate.netheptane moiety to form the final Sitafloxacin structure. asianpubs.orgingentaconnect.com The synthesis also involves protection and deprotection steps for the amino group on the spirocyclic side chain to prevent unwanted side reactions. asianpubs.orgingentaconnect.com

The structural confirmation of Sitafloxacin and its synthetic intermediates relies on a combination of modern spectroscopic and analytical techniques. intertek.comtaylorandfrancis.com These methods provide comprehensive information about the molecular structure, connectivity, and elemental composition of the synthesized compounds. asianpubs.orgwiley.com

The structures of the final product and key intermediates have been characterized using a suite of analytical methods. asianpubs.orgasianpubs.orgingentaconnect.com Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to determine the carbon-hydrogen framework and the connectivity of atoms. asianpubs.orgintertek.com Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. asianpubs.orgwiley.com Infrared (IR) spectroscopy is employed to identify the presence of key functional groups, such as carbonyls (C=O), amines (N-H), and carboxylic acids (O-H). asianpubs.org Finally, elemental analysis is used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements, which serves as a final confirmation of the empirical and molecular formula. asianpubs.orgasianpubs.org

| Analytical Technique | Purpose in Structural Elucidation | Source(s) |

| ¹H and ¹³C NMR | Determines the carbon-hydrogen framework and atom connectivity. | asianpubs.orgintertek.comwiley.com |

| Mass Spectrometry (MS) | Confirms molecular weight and molecular formula. | asianpubs.orgwiley.com |

| Infrared (IR) Spectroscopy | Identifies key functional groups (e.g., C=O, N-H, O-H). | asianpubs.org |

| Elemental Analysis | Confirms the elemental composition and empirical formula. | asianpubs.orgasianpubs.org |

Green Chemistry Approaches in Sitafloxacin Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally benign manufacturing processes for active pharmaceutical ingredients (APIs). In the context of Sitafloxacin (hydrochloride) synthesis, research efforts have been directed towards improving efficiency, reducing waste, and utilizing safer reagents and solvents. While a comprehensive "green" synthesis of Sitafloxacin has not been extensively documented in dedicated studies, several key improvements reported in patent literature align with the core tenets of green chemistry. These advancements focus on enhancing atom economy, employing catalytic processes, and minimizing the use of hazardous materials.

A significant stride towards a greener synthesis of Sitafloxacin intermediates involves the asymmetric synthesis of the crucial chiral amine side chain, (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl. Traditional methods often relied on the synthesis of a racemic mixture followed by resolution, a process that inherently discards at least 50% of the material, leading to poor atom economy and significant waste.

Furthermore, efforts have been made to replace hazardous reagents with safer alternatives. For instance, the use of sulfur oxychloride, a toxic and corrosive reagent, for the preparation of an acyl chloride intermediate has been circumvented by using oxalyl chloride in a DMF system. This substitution eliminates the risks associated with handling and disposing of sulfur oxychloride and its byproducts.

The table below summarizes the comparison between a traditional synthetic approach and an improved, greener approach for a key intermediate of Sitafloxacin, based on the principles discussed.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for a Key Sitafloxacin Intermediate

| Parameter | Traditional Approach | Greener Approach | Green Chemistry Principle Addressed |

|---|---|---|---|

| Synthesis of Chiral Amine | Racemic synthesis followed by resolution | Asymmetric synthesis using Ru-BINAP catalyst (Noyori Hydrogenation) | Atom Economy, Use of Catalysis, Waste Prevention |

| Intermediate Synthesis Strategy | Stepwise synthesis with isolation of intermediates | "One-pot" synthesis of key intermediates | Atom Economy, Reducing Derivatives, Energy Efficiency |

| Reagents | Use of hazardous reagents like sulfur oxychloride | Replacement with safer alternatives like oxalyl chloride in DMF | Use of Safer Chemicals and Auxiliaries |

| Overall Efficiency | Lower yield due to resolution, more processing steps | Higher overall yield, fewer processing steps | Process Intensification, Waste Prevention |

While these examples highlight significant progress, a holistic green chemistry assessment of the entire Sitafloxacin synthesis, including metrics like Process Mass Intensity (PMI) or E-Factor, is not yet readily available in published literature. Future research in this area will likely focus on the integration of other green technologies such as biocatalysis for the synthesis of chiral intermediates, the use of greener solvents, and the development of continuous flow processes to further enhance the sustainability of Sitafloxacin production.

Pharmacokinetics and Pharmacodynamics Pk/pd in Preclinical and Modeling Studies

Population Pharmacokinetic (PopPK) Modeling Approaches for Sitafloxacin (B179971)

Population pharmacokinetic (PopPK) modeling is a powerful tool used to quantify the variability in drug concentrations among a population and identify factors that influence this variability. infectweb.com For sitafloxacin, PopPK models have been developed using data from both clinical pharmacology studies and preclinical models to understand its kinetic behavior. nih.govresearchgate.net

Preclinical studies in various animal models have been instrumental in elucidating the fundamental pharmacokinetic characteristics of sitafloxacin. thieme-connect.com Following oral administration, sitafloxacin is rapidly absorbed. thieme-connect.com Studies using ¹⁴C-labelled sitafloxacin in rats, dogs, and monkeys have provided insights into its absorption, distribution, and excretion. thieme-connect.com

The time to reach peak serum concentration (Tmax) varies across species, with rats showing the fastest absorption. thieme-connect.com The apparent absorption ratios also differ, indicating species-specific differences in bioavailability. thieme-connect.com

Sitafloxacin demonstrates wide distribution into various tissues. infectweb.comthieme-connect.com This extensive distribution is a key characteristic, suggesting that the drug can reach therapeutic concentrations at various sites of infection. infectweb.com

The elimination of sitafloxacin occurs through both renal and biliary pathways, with the primary route varying among animal models. thieme-connect.com In rats, both renal and biliary excretion are significant, while in monkeys, renal excretion is the predominant route. thieme-connect.com A portion of the drug excreted in the bile can be reabsorbed from the gastrointestinal tract, a phenomenon known as enterohepatic recirculation. thieme-connect.com

| Animal Model | Peak Serum Concentration Time (Oral) | Apparent Absorption Ratio (AUC₀₋∞) | Primary Elimination Route(s) |

| Rats | 0.5 hours | 31% | Renal and Biliary |

| Dogs | 2.3 hours | 51% | Renal and possibly Biliary |

| Monkeys | 2.5 hours | 93% | Renal |

| Data sourced from a study with a single oral dose of 4.69 mg/kg of ¹⁴C-labelled sitafloxacin. thieme-connect.com |

PopPK models have identified several physiological parameters that can influence the pharmacokinetic profile of sitafloxacin. frontiersin.orgresearchgate.netfrontiersin.org These models often start with a basic structural model, such as a one or two-compartment model with first-order absorption and elimination, and then incorporate covariates to explain inter-individual variability. nih.govfrontiersin.orgfrontiersin.orgnih.gov

One of the most significant factors identified is renal function, typically measured by creatinine (B1669602) clearance (CrCL). frontiersin.orgresearchgate.netfrontiersin.org As sitafloxacin is partly cleared by the kidneys, variations in renal function directly impact its total clearance. frontiersin.orgresearchgate.netfrontiersin.org Other physiological factors such as body weight and age have been shown to affect the apparent volume of distribution. frontiersin.orgresearchgate.netfrontiersin.org The presence of food can also influence the absorption rate of sitafloxacin. frontiersin.orgresearchgate.netfrontiersin.org

| Physiological Parameter | Impact on Sitafloxacin PK Profile |

| Creatinine Clearance (CrCL) | Affects total clearance. frontiersin.orgresearchgate.netfrontiersin.org |

| Bodyweight | Affects the central ventricular apparent volume of distribution. frontiersin.orgresearchgate.netfrontiersin.org |

| Age | Affects the central ventricular apparent volume of distribution. frontiersin.orgresearchgate.netfrontiersin.org |

| Food | Affects the absorption rate. frontiersin.orgresearchgate.netfrontiersin.org |

Pharmacodynamic Target Attainment in Infection Models

Pharmacodynamic studies aim to link drug exposure to its antimicrobial effect. For fluoroquinolones like sitafloxacin, specific PK/PD indices are used to predict efficacy.

The ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) is a key PK/PD index for sitafloxacin. frontiersin.orgnih.gov This index is considered a predictor of its concentration-dependent bactericidal activity. frontiersin.org Clinical and preclinical studies have established target values for this ratio that correlate with successful bacterial eradication. nih.govnih.gov For respiratory tract infections, an fAUC₀₋₂₄h/MIC of ≥ 30 has been identified as a target for achieving high bacteriological efficacy. nih.govnih.gov Another important, albeit less cited, index is the ratio of the peak free drug concentration to the MIC (fCmax/MIC). nih.gov

Animal infection models, such as the murine thigh infection model, are considered standard for evaluating the in vivo efficacy of antimicrobials and for establishing PK/PD targets. frontiersin.org In these models, a clear correlation has been demonstrated between sitafloxacin exposure, as measured by PK/PD indices, and the extent of bacterial killing. oup.com

Studies have shown that achieving specific AUC/MIC ratios leads to a bacteriostatic or bactericidal effect against various pathogens. oup.com For instance, in a murine thigh infection model with Streptococcus pneumoniae, a mean AUC/MIC ratio of 37 was found to be necessary for a net bacteriostatic effect. oup.com In a separate study, an animal infection model target of fAUC₂₄h/MIC = 11.56 was used to evaluate dosing regimens against Streptococcus pneumoniae. frontiersin.orgnih.gov The attainment of these PK/PD targets is crucial for predicting clinical success and preventing the emergence of resistance. oup.com

| PK/PD Index | Target Value | Associated Outcome |

| fAUC₀₋₂₄h/MIC | ≥ 30 | 96.4% bacteriological eradication rate in respiratory tract infections. nih.gov |

| fCmax/MIC | ≥ 2 | 96.3% bacteriological eradication rate in respiratory tract infections. nih.gov |

| fAUC₂₄h/MIC (Animal Model) | 11.56 | Target for evaluating dosing regimens against Streptococcus pneumoniae. frontiersin.orgnih.gov |

Dynamic In Vitro Models for PK/PD Assessment

Dynamic in vitro models, also known as hollow-fiber infection models, are sophisticated systems that simulate the changing drug concentrations observed in the human body over time. researchgate.netnih.gov These models allow for the precise control of pharmacokinetic profiles and are used to study the time course of antimicrobial activity against various pathogens. researchgate.netnih.gov

For sitafloxacin, these models have been employed to determine the PK/PD indices required for different levels of bacterial killing (e.g., stasis, 1-log₁₀ killing, 2-log₁₀ killing) against multidrug-resistant bacteria. researchgate.netnih.gov For instance, in an in vitro model simulating urinary tract infections, the urinary AUC₀₋₂₄h/MIC targets were determined for carbapenem-resistant Escherichia coli, carbapenem-resistant Pseudomonas aeruginosa, and vancomycin-resistant Enterococcus faecium. researchgate.netnih.gov These studies provide valuable data for optimizing dosing regimens and establishing breakpoints for resistant isolates. researchgate.netnih.gov

| Bacterial Species | UAUC₀₋₂₄h/MIC for Stasis | UAUC₀₋₂₄h/MIC for 1-log₁₀ Killing | UAUC₀₋₂₄h/MIC for 2-log₁₀ Killing |

| Carbapenem-resistant E. coli | 63.60 | 79.49 | 99.45 |

| Carbapenem-resistant P. aeruginosa | 60.85 | 90.31 | 128.95 |

| Vancomycin-resistant E. faecium | 65.91 | 77.81 | 103.11 |

| Data from a 24-hour in vitro model simulating healthy subject urodynamics. researchgate.netnih.gov |

Tissue Penetration Studies in Preclinical Models (e.g., Epithelial Lining Fluid)

The efficacy of an antimicrobial agent is critically dependent on its ability to penetrate the site of infection and achieve concentrations sufficient to inhibit or kill the pathogenic organism. For respiratory tract infections, the epithelial lining fluid (ELF) is a key pharmacological compartment. Studies have demonstrated that sitafloxacin achieves excellent penetration into this fluid, a crucial factor for its effectiveness against pneumonia-causing pathogens. tandfonline.com

A study involving critically ill patients with pneumonia investigated the pharmacokinetics and penetration of sitafloxacin into the alveolar ELF. nih.govnih.gov Following a single oral dose, blood and bronchoalveolar lavage (BAL) fluid samples were collected to determine drug concentrations. nih.govnih.gov The results indicated that sitafloxacin penetrates well into the ELF. nih.govnih.gov The mean maximum ratio of ELF to unbound plasma concentration was found to be 1.02 ± 0.58, with a median of 1.33. nih.govnih.govfirstwordpharma.com

Further analysis of the area under the concentration-time curve from 0 to 8 hours (AUC₀₋₈) showed penetration ratios (ELF/unbound plasma) of 0.85 (mean) and 0.79 (median), respectively. nih.govfirstwordpharma.com These findings underscore the effective distribution of sitafloxacin to the primary site of action in respiratory infections. nih.govnih.gov Generally, quinolones exhibit good penetration into lung tissue, with reported ELF concentration to free drug blood concentration ratios ranging from 2 to 6. frontiersin.orgresearchgate.net

| Parameter | Value |

|---|---|

| Mean Maximum ELF/Unbound Plasma Concentration Ratio (± SD) | 1.02 (± 0.58) |

| Median Maximum ELF/Unbound Plasma Concentration Ratio | 1.33 |

| Mean AUC₀₋₈ Penetration Ratio (ELF/Unbound Plasma) | 0.85 µg·h/ml |

| Median AUC₀₋₈ Penetration Ratio (ELF/Unbound Plasma) | 0.79 µg·h/ml |

Computational Simulations for Dosage Optimization and Target Pathogen Susceptibility

Computational modeling, particularly Monte Carlo simulations and population pharmacokinetic (PopPK) analyses, plays a pivotal role in modern drug development and clinical use. nih.govfrontiersin.org These methods allow for the optimization of dosing regimens to maximize efficacy and minimize the potential for resistance development by predicting the probability of achieving desired pharmacokinetic/pharmacodynamic (PK/PD) targets. nih.govinfectweb.com

Several studies have utilized these computational approaches to evaluate and refine sitafloxacin dosing strategies against a variety of clinically important pathogens. nih.govfrontiersin.org

A PopPK model was developed using data from 342 subjects to simulate sitafloxacin concentrations under different dosing regimens (50 mg every 12 hours, 100 mg every 24 hours, and 100 mg every 12 hours). frontiersin.orgfrontiersin.orgnih.gov The simulation's goal was to determine the probability of target attainment (PTA) and the cumulative fraction of response (CFR) against key pathogens like Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. frontiersin.orgfrontiersin.orgfrontiersin.org The analysis suggested PK/PD cut-offs of S ≤ 0.06 mg/L and R > 0.125 mg/L for these organisms under the tested regimens. frontiersin.orgfrontiersin.orgnih.gov

| Pathogen | Dosing Regimen | PK/PD Cut-off (mg/L) for PTA >95% | CFR (%) |

|---|---|---|---|

| Streptococcus pneumoniae (based on fAUC₂₄h/MIC ≥ 30) | 50 mg q12h | ≤ 0.03 | 89.2 - 97.3 |

| 100 mg q24h | ≤ 0.03 | ||

| 100 mg q12h | ≤ 0.06 | ||

| S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 50 mg q12h | 0.06 | 56.3 - 76.9 |

| 100 mg q24h | 0.06 | ||

| 100 mg q12h | 0.125 |

Another critical application of these simulations has been in combating multidrug-resistant (MDR) organisms. nih.govnih.gov One study focused on optimizing sitafloxacin dosage, both as monotherapy and in combination with colistin (B93849), against carbapenem-resistant, multidrug-resistant, and colistin-resistant Acinetobacter baumannii (CRAB, MDR-AB, CoR-AB). nih.govnih.gov The Monte Carlo simulation aimed to identify dosing regimens that could achieve a ≥90% probability of target attainment (PTA) and cumulative fraction of response (CFR) across different levels of renal function, as measured by creatinine clearance (CrCL). nih.govnih.gov The findings indicated that higher-than-standard doses of sitafloxacin might be necessary to effectively treat these highly resistant infections. nih.govinfectweb.comnih.gov

| Creatinine Clearance (CrCL, mL/min) | Target Pathogen | Optimized Dosage Regimen |

|---|---|---|

| 90 | MDR-AB & CRAB | 1,500 mg every 12 h |

| CoR-AB | 1,000 mg every 12 h | |

| 50 | MDR-AB & CRAB | 750 mg every 12 h |

| CoR-AB | 500 mg every 12 h | |

| 30 | MDR-AB | 800 mg every 24 h |

| CRAB | 750 mg every 24 h | |

| CoR-AB | 750 mg every 24 h | |

| 10 | MDR-AB & CRAB | 500 mg every 48 h |

| CoR-AB | 500 mg every 48 h |